molecular formula C16H8F2N2O2 B8245729 (2E)-5-fluoro-2-(5-fluoro-3-oxo-1H-indol-2-ylidene)-1H-indol-3-one

(2E)-5-fluoro-2-(5-fluoro-3-oxo-1H-indol-2-ylidene)-1H-indol-3-one

Cat. No.: B8245729
M. Wt: 298.24 g/mol
InChI Key: OPWKUYRJKWJOMD-BUHFOSPRSA-N
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Description

(2E)-5-fluoro-2-(5-fluoro-3-oxo-1H-indol-2-ylidene)-1H-indol-3-one is a chemical compound registered in the PubChem database. It is known for its unique chemical properties and potential applications in various scientific fields. The compound’s molecular structure and characteristics make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Industrial Production Methods: Industrial production methods for (2E)-5-fluoro-2-(5-fluoro-3-oxo-1H-indol-2-ylidene)-1H-indol-3-one typically involve large-scale chemical synthesis processes. These methods are designed to produce the compound in significant quantities while maintaining high purity and quality. The use of advanced chemical engineering techniques and equipment ensures the efficient and cost-effective production of this compound.

Chemical Reactions Analysis

Types of Reactions: (2E)-5-fluoro-2-(5-fluoro-3-oxo-1H-indol-2-ylidene)-1H-indol-3-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s chemical structure and properties, making it suitable for different applications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired chemical transformations.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. These products can have different chemical and physical properties, making them useful for various scientific and industrial applications.

Scientific Research Applications

(2E)-5-fluoro-2-(5-fluoro-3-oxo-1H-indol-2-ylidene)-1H-indol-3-one has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying chemical reactions and mechanisms. In biology, the compound is used to investigate biological processes and pathways. In medicine, this compound is explored for its potential therapeutic effects and as a tool for drug discovery. In industry, the compound is utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (2E)-5-fluoro-2-(5-fluoro-3-oxo-1H-indol-2-ylidene)-1H-indol-3-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved.

Comparison with Similar Compounds

(2E)-5-fluoro-2-(5-fluoro-3-oxo-1H-indol-2-ylidene)-1H-indol-3-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or chemical properties, but this compound may exhibit distinct characteristics that make it suitable for specific applications. Some similar compounds include those with comparable molecular structures or functional groups.

Properties

IUPAC Name

(2E)-5-fluoro-2-(5-fluoro-3-oxo-1H-indol-2-ylidene)-1H-indol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8F2N2O2/c17-7-1-3-11-9(5-7)15(21)13(19-11)14-16(22)10-6-8(18)2-4-12(10)20-14/h1-6,19-20H/b14-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPWKUYRJKWJOMD-BUHFOSPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C(=C3C(=O)C4=C(N3)C=CC(=C4)F)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1F)C(=O)/C(=C\3/C(=O)C4=C(N3)C=CC(=C4)F)/N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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